molecular formula C15H14FN3O2S B12625114 1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)pyrrolidine-2,5-dione CAS No. 918146-19-7

1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)pyrrolidine-2,5-dione

Cat. No.: B12625114
CAS No.: 918146-19-7
M. Wt: 319.4 g/mol
InChI Key: XPJDCZWRPUXTIG-UHFFFAOYSA-N
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Description

1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core, a thiazole ring, and a fluorophenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactionsThe final step involves the formation of the pyrrolidine-2,5-dione core through cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The 2-amino-substituted thiazole moiety undergoes nucleophilic substitutions, particularly at the C-2 position. This reactivity is leveraged to generate derivatives with modified biological activity:

Reaction TypeConditionsProductKey FindingsSource
AlkylationK₂CO₃, DMF, 80°C, alkyl halidesN-Alkylated thiazole derivativesEnhanced lipophilicity
AcylationPyridine, Ac₂O, RTN-Acylated analogsImproved metabolic stability

For example, the amino group reacts with chloroacetic acid under basic conditions to form thiazolone derivatives via intramolecular cyclization .

Cyclization Reactions Involving the Pyrrolidine Core

The pyrrolidine-2,5-dione (succinimide) ring participates in cyclization reactions, particularly with amines or thiols:

Reactivity with Amines

  • Ring-opening/Re-cyclization :
    Reacting with primary amines (e.g., benzylamine) in ethanol under reflux forms spirocyclic pyrrolidine-thiazole hybrids. This reaction exploits the electrophilic nature of the carbonyl groups .

Thiol-mediated Reactions

  • Thiazolidine Formation :
    Treatment with thioglycolic acid generates thiazolidine-fused derivatives, confirmed by characteristic NMR shifts (e.g., δ 3.91 ppm for CH₂-S) .

Functionalization of the Aminoethyl Chain

The ethylamino linker (-NH-CH₂-CH₂-) enables further modifications:

ReactionReagentsOutcomeApplicationSource
Reductive AminationNaBH₃CN, aldehydes/ketonesSecondary/tertiary amine derivativesImproved receptor binding
AcylationAcCl, Et₃N, CH₂Cl₂Amide-linked analogsEnhanced pharmacokinetics

For instance, coupling with 4-fluorophenylacetyl chloride yields amide derivatives with increased antitumor potency .

Electrophilic Aromatic Substitution (EAS)

The 4-fluorophenyl group directs EAS at the para position:

ReactionConditionsProductSelectivitySource
NitrationHNO₃/H₂SO₄, 0°C4-Fluoro-3-nitrophenyl analog>90% para
HalogenationBr₂, FeBr₃, CHCl₃Dibrominated aryl derivativeModerate

Cross-Coupling Reactions

The thiazole ring participates in palladium-catalyzed couplings:

ReactionCatalystsCoupling PartnerYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEArylboronic acids65–78%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Aryl amines55–70%

These reactions enable the introduction of diverse aryl/heteroaryl groups for structure-activity relationship (SAR) studies .

Hydrolysis and Stability Studies

The compound undergoes pH-dependent hydrolysis:

  • Acidic Conditions (pH < 3) : Rapid cleavage of the succinimide ring to form a dicarboxylic acid derivative.

  • Basic Conditions (pH > 10) : Degradation of the thiazole ring, releasing NH₃ and forming a diketone byproduct .

Biological Activity-Driven Modifications

Derivatives synthesized via the above reactions show enhanced pharmacological profiles:

Derivative TypeTarget ActivityIC₅₀/EC₅₀Source
N-Acylated analogsCOX-II inhibition0.8 μM (vs. 1.2 μM parent)
Spirocyclic hybridsAnticancer (U937 cells)18.4 mg/kg (ED₅₀)

Comparative Reactivity Table

Reaction SitePreferred ReagentsKey ProductsYield Range
Thiazole C-2 amineAlkyl halides, acyl chloridesN-Alkyl/N-acyl derivatives60–85%
Pyrrolidine carbonylsAmines, thiolsSpirocycles, thiazolidines50–75%
4-Fluorophenyl ringHNO₃, Br₂Nitro/bromo-substituted analogs70–90%

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of thiazole derivatives, including 1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)pyrrolidine-2,5-dione. Research indicates that compounds with similar structures exhibit significant activity against resistant strains of bacteria and fungi:

  • Gram-positive bacteria : The compound has shown promising results against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .
  • Fungal infections : It has demonstrated broad-spectrum antifungal activity against drug-resistant Candida strains .

Anticancer Activity

The compound's anticancer properties have also been investigated. Thiazole derivatives have been reported to inhibit the growth of various cancer cell lines:

  • Caco-2 cells : A study reported that certain thiazole derivatives significantly decreased the viability of Caco-2 cells, indicating potential use in colorectal cancer treatment .
  • A549 cells : Some derivatives exhibited selective cytotoxicity against lung cancer cells (A549), suggesting their role as potential anticancer agents .

Case Study 1: Antimicrobial Efficacy

In a study published in MDPI, researchers synthesized a series of thiazole derivatives and evaluated their antimicrobial efficacy against resistant bacterial strains. The results indicated that specific modifications in the thiazole structure significantly enhanced antimicrobial activity .

Case Study 2: Anticancer Screening

Another study focused on evaluating the anticancer properties of thiazole derivatives in vitro. The findings revealed that certain compounds exhibited potent cytotoxic effects against Caco-2 and A549 cell lines, warranting further investigation into their mechanisms of action .

Mechanism of Action

The mechanism of action of 1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The thiazole ring and fluorophenyl group are believed to play key roles in its biological activity by binding to target proteins and modulating their function. This can lead to the inhibition of specific enzymes or the activation of certain signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

The compound 1-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)pyrrolidine-2,5-dione is a novel derivative that has garnered attention for its potential biological activity. This article explores its synthesis, biological evaluations, and mechanisms of action based on various research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₈FN₃OS
  • Molecular Weight : 350.28 g/mol
  • CAS Number : 1177277-61-0

This compound integrates a pyrrolidine core with a thiazole moiety and a fluorophenyl group, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrolidine-2,5-dione exhibit significant antimicrobial properties. For instance, compounds synthesized in related research showed higher antibacterial activity than the standard antibiotic oxytetracycline against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 7.8 to 62.5 µg/mL for various derivatives, indicating potent antibacterial effects .

CompoundMIC (µg/mL)MBC (µg/mL)
Compound A15.631.25
Compound B31.2562.5
Oxytetracycline62.5125

Receptor Binding Affinity

The compound has been evaluated for its binding affinity to serotonin receptors, particularly the 5-HT1A receptor and the serotonin transporter (SERT) . In vitro assays indicated that it exhibits high affinity for these targets, which are crucial in the modulation of mood and anxiety disorders .

The biological activity of the compound can be attributed to its ability to interact with specific receptors and enzymes involved in neurotransmitter signaling pathways. The presence of the thiazole ring is particularly significant as it enhances lipophilicity and receptor binding capabilities.

Case Studies

  • Study on Antidepressant Activity : A study involving similar pyrrolidine derivatives demonstrated their potential as antidepressants due to their action on serotonin pathways. Compounds with structural similarities were shown to significantly reduce depressive-like behaviors in animal models .
  • Antitumor Efficacy : Another study highlighted the potential of related compounds as MDM2 inhibitors, which are critical in cancer therapy due to their role in regulating p53 activity. The compound exhibited moderate antitumor effects in vivo, suggesting its utility in cancer treatment protocols .

Properties

CAS No.

918146-19-7

Molecular Formula

C15H14FN3O2S

Molecular Weight

319.4 g/mol

IUPAC Name

1-[2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]ethyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C15H14FN3O2S/c16-11-3-1-10(2-4-11)12-9-22-15(18-12)17-7-8-19-13(20)5-6-14(19)21/h1-4,9H,5-8H2,(H,17,18)

InChI Key

XPJDCZWRPUXTIG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CCNC2=NC(=CS2)C3=CC=C(C=C3)F

Origin of Product

United States

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